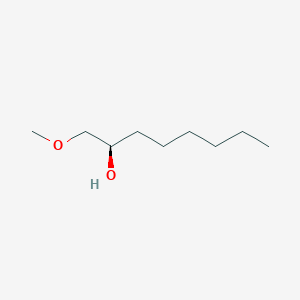
N-Palmitoylcysteine alpha-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Palmitoylcysteine alpha-methyl ester is a compound with the molecular formula C20H39NO3S and a molecular weight of 373.59 g/mol It is a derivative of cysteine, where the cysteine molecule is modified with a palmitoyl group and an alpha-methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Palmitoylcysteine alpha-methyl ester can be synthesized through the esterification of N-palmitoylcysteine with methanol in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:
N-Palmitoylcysteine+MethanolAcid CatalystN-Palmitoylcysteine alpha-methyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Palmitoylcysteine alpha-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield N-palmitoylcysteine and methanol.
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Major Products Formed
Hydrolysis: N-palmitoylcysteine and methanol.
Oxidation: Sulfoxides or sulfones of this compound.
Reduction: N-palmitoylcysteine alpha-methyl alcohol.
Aplicaciones Científicas De Investigación
N-Palmitoylcysteine alpha-methyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions involving cysteine derivatives.
Industry: Used in the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-Palmitoylcysteine alpha-methyl ester involves its interaction with cellular membranes due to its lipid-like structure. The palmitoyl group enhances its affinity for lipid bilayers, facilitating its incorporation into membranes. This can alter membrane fluidity and protein localization, impacting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Palmitoylcysteine: Lacks the ester group, making it less lipophilic.
N-Stearoylcysteine alpha-methyl ester: Similar structure but with a stearoyl group instead of a palmitoyl group.
N-Palmitoylserine alpha-methyl ester: Similar structure but with serine instead of cysteine.
Uniqueness
N-Palmitoylcysteine alpha-methyl ester is unique due to its specific combination of a palmitoyl group and an alpha-methyl ester group, which imparts distinct physicochemical properties. This combination enhances its lipophilicity and membrane affinity, making it suitable for applications in drug delivery and membrane studies .
Propiedades
Número CAS |
73793-95-0 |
|---|---|
Fórmula molecular |
C20H39NO3S |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
methyl (2R)-2-(hexadecanoylamino)-3-sulfanylpropanoate |
InChI |
InChI=1S/C20H39NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)21-18(17-25)20(23)24-2/h18,25H,3-17H2,1-2H3,(H,21,22)/t18-/m0/s1 |
Clave InChI |
PHMWAIYVRSEJEU-SFHVURJKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)OC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




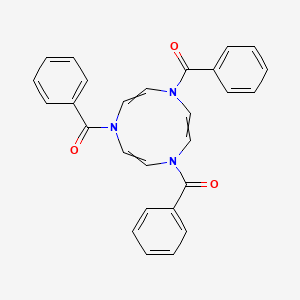
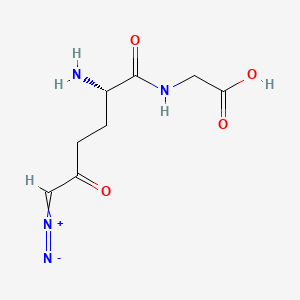

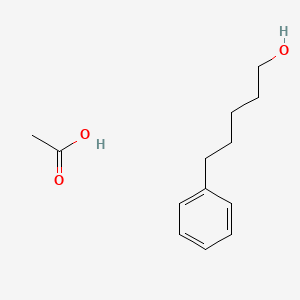
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
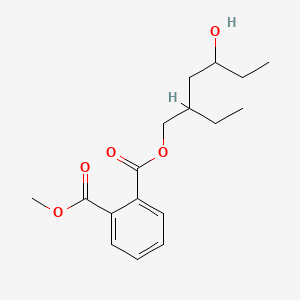

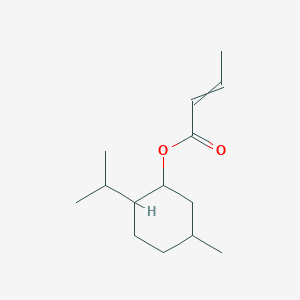
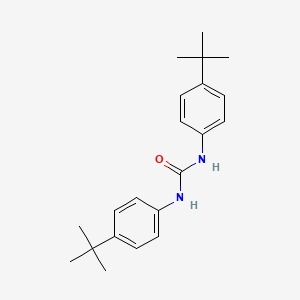
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
